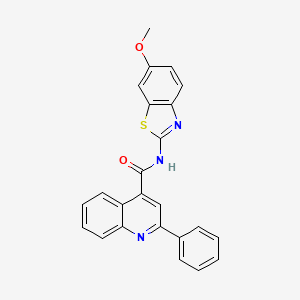

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial Studies : Patel and Patel (2010) synthesized compounds related to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, which were screened for antifungal and antibacterial activities. Their findings indicated significant antimicrobial properties in these compounds (Patel & Patel, 2010).

Cytotoxic Activity in Cancer Cell Lines : Bu, Deady, and Denny (2000) studied the growth inhibition properties of carboxamide derivatives in cancer cell lines. They found these compounds to be less active compared to isomeric series, suggesting a nuanced impact on cancer cell growth (Bu, Deady, & Denny, 2000).

Diuretic and Antihypertensive Agents : Rahman et al. (2014) explored the potential of N-substituted-phenylquinazolin derivatives as diuretic and antihypertensive agents. They found several compounds exhibiting significant activity, highlighting the therapeutic potential of these derivatives (Rahman et al., 2014).

Anti-inflammatory and Analgesic Properties : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with potential anti-inflammatory and analgesic properties. Their research indicated high inhibitory activity and significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Properties : Rivalle et al. (1983) conducted modifications on compounds related to the this compound, focusing on antitumor properties. They found no significant increase in cytotoxicity compared to model compounds (Rivalle et al., 1983).

Tubulin Polymerization Inhibition in Cancer Cells : Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor. This compound showed promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).

Anticancer Agents : Bindu, Vijayalakshmi, and Manikandan (2019) developed a series of compounds with anticancer activity, particularly effective against prostate cancer cell lines. They also evaluated these compounds for antioxidant properties and cell membrane stability effects (Bindu, Vijayalakshmi, & Manikandan, 2019).

Ethylene Polymerization Catalysis : Sun et al. (2010) synthesized 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides for ethylene polymerization and copolymerization, revealing their potential in polymer chemistry (Sun et al., 2010).

Antibacterial Activity of Novel Compounds : Qu et al. (2018) designed and synthesized 8-methoxyquinoline-2-carboxamide compounds with 1,3,4-thiadiazole moiety, exhibiting notable antibacterial efficacy (Qu et al., 2018).

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2S/c1-29-16-11-12-20-22(13-16)30-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPAQOKZPDEWQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2761364.png)

![5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2761366.png)

![N-(4-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761368.png)

![1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2761371.png)

![N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2761373.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2761381.png)

![{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2761385.png)